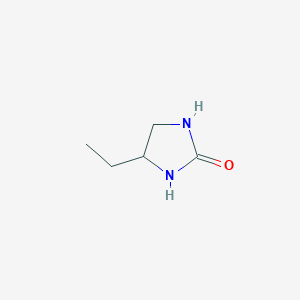![molecular formula C19H17ClN2O2S B185983 2-(4-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 6218-07-1](/img/structure/B185983.png)
2-(4-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a critical role in the signaling pathways of cytokines, which are involved in immune responses. CP-690,550 has been studied as a potential treatment for various autoimmune diseases, including rheumatoid arthritis, psoriasis, and multiple sclerosis.
Wirkmechanismus
2-(4-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide inhibits JAK3, which is involved in the signaling pathways of cytokines, such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, 2-(4-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide reduces the activation of T cells and B cells, which are involved in the immune response. This leads to a reduction in inflammation and disease activity in autoimmune diseases.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide has been shown to reduce the levels of cytokines, such as IL-2, IL-4, and interferon-gamma (IFN-γ), in patients with rheumatoid arthritis and psoriasis. It also reduces the levels of inflammatory markers, such as C-reactive protein (CRP) and erythrocyte sedimentation rate (ESR).
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide is a potent inhibitor of JAK3 and has been extensively studied in preclinical and clinical trials. It is a useful tool for studying the role of JAK3 in immune responses and autoimmune diseases. However, its use in lab experiments is limited by its low solubility and stability in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide and JAK3 inhibitors. One area of research is the development of more potent and selective JAK3 inhibitors with improved solubility and stability. Another area of research is the identification of biomarkers that can predict the response to JAK3 inhibitors in patients with autoimmune diseases. Finally, the long-term safety and efficacy of JAK3 inhibitors need to be studied in larger patient populations.
Synthesemethoden
The synthesis of 2-(4-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide involves several steps, starting with the reaction of 4-chlorophenol with 2,2-dimethoxypropane to form 2-(4-chlorophenoxy)propane. This intermediate is then reacted with 2-aminothiazole to form 2-(4-chlorophenoxy)-N-(2-thiazolyl)propanamide. The final step involves the reaction of this intermediate with 3,4-dimethylphenyl isocyanate to form 2-(4-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide has been extensively studied in preclinical and clinical trials for its potential use in the treatment of autoimmune diseases. In preclinical studies, 2-(4-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide has been shown to inhibit cytokine signaling and reduce inflammation in animal models of rheumatoid arthritis, psoriasis, and multiple sclerosis.
In clinical trials, 2-(4-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide has been shown to be effective in reducing disease activity in patients with rheumatoid arthritis and psoriasis. However, its use in the treatment of multiple sclerosis has been limited due to safety concerns.
Eigenschaften
CAS-Nummer |
6218-07-1 |
|---|---|
Produktname |
2-(4-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide |
Molekularformel |
C19H17ClN2O2S |
Molekulargewicht |
372.9 g/mol |
IUPAC-Name |
2-(4-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C19H17ClN2O2S/c1-12-3-4-14(9-13(12)2)17-11-25-19(21-17)22-18(23)10-24-16-7-5-15(20)6-8-16/h3-9,11H,10H2,1-2H3,(H,21,22,23) |
InChI-Schlüssel |
NDYILSLRFWVIBM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC=C(C=C3)Cl)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC=C(C=C3)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



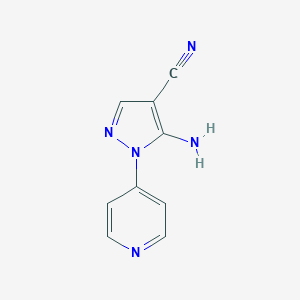
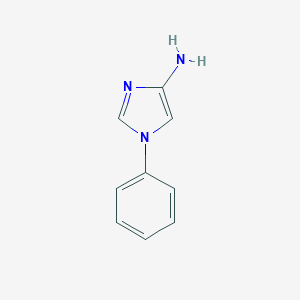
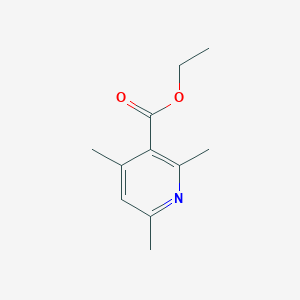
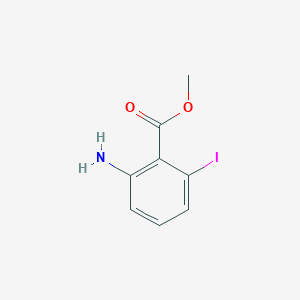
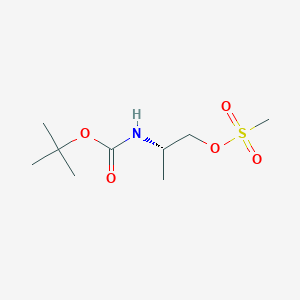
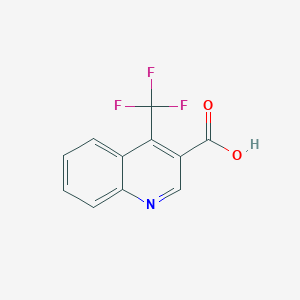
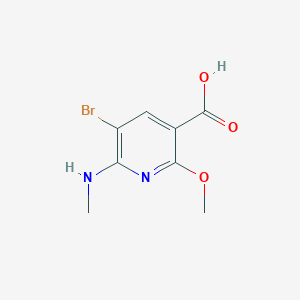
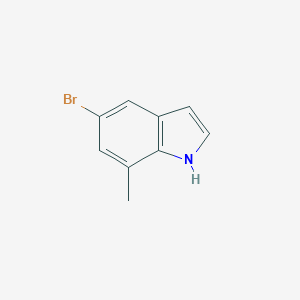
![2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione](/img/structure/B185919.png)
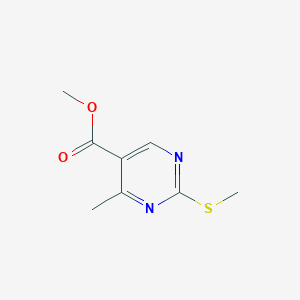
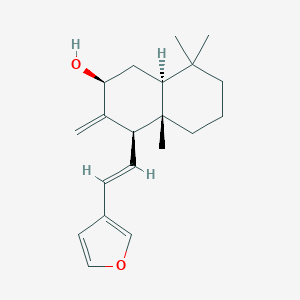
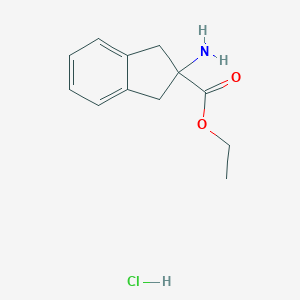
![[4-(Hydroxymethyl)oxetan-2-yl]methanol](/img/structure/B185928.png)
